molecular formula C11H15ClN2O B15343593 L-tryptophanol hydrochloride

L-tryptophanol hydrochloride

Cat. No.: B15343593
M. Wt: 226.70 g/mol
InChI Key: ODHDLARKJIMIFF-FVGYRXGTSA-N
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Description

L-Tryptophanol hydrochloride is the hydrochloride salt of tryptophanol, an alcohol derivative of the essential amino acid L-tryptophan. Structurally, it replaces the carboxylic acid group of L-tryptophan with a hydroxymethyl (-CH₂OH) group, forming a primary alcohol. The compound retains the indole ring system, a critical feature for its biochemical interactions . As a hydrochloride salt, it exhibits enhanced solubility and stability in aqueous environments, making it valuable in pharmaceutical and biochemical research. Key applications include its role in fluorescence resonance energy transfer (FRET)-based saccharide sensing, where its indole ring contributes to fluorescence properties . Analytical methods for assessing its purity (e.g., chloride content, heavy metals) align with pharmacopeial standards for amino acid derivatives .

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m0./s1

InChI Key

ODHDLARKJIMIFF-FVGYRXGTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-tryptophanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of L-tryptophan using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis. For example, engineered strains of Escherichia coli can be used to produce L-tryptophan, which is then chemically converted to this compound .

Chemical Reactions Analysis

Types of Reactions

L-tryptophanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various indole derivatives, amines, and substituted tryptophan analogs .

Scientific Research Applications

L-tryptophanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-tryptophanol hydrochloride exerts its effects primarily through its role as a precursor to serotonin. In the brain, it is converted to serotonin via the intermediate 5-hydroxytryptophan. This conversion is catalyzed by the enzyme tryptophan hydroxylase. Serotonin is a key neurotransmitter involved in regulating mood, sleep, and appetite .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares L-tryptophanol hydrochloride with structurally related compounds, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound C₁₁H₁₅ClN₂O Indole, hydroxymethyl, HCl 238.7 Biochemical sensing (e.g., FRET)
6-Methoxy-L-tryptophan methyl ester HCl C₁₃H₁₇ClN₂O₃ Indole with 6-methoxy, methyl ester, HCl 284.74 Enhanced stability for drug research
L-Tryptophan Methyl Ester HCl C₁₂H₁₅ClN₂O₂ Indole, methyl ester, HCl 254.71 Intermediate in peptide synthesis
(3-Methylthiophen-2-yl)methanamine HCl C₇H₁₂ClNS Thiophene ring, methyl, HCl 177.69 Chemical synthesis (non-indole systems)
Key Observations:
  • Indole vs. Thiophene Rings: The indole ring in L-tryptophanol derivatives enables π-π stacking and fluorescence, critical for optical sensing . Thiophene-containing analogs (e.g., (3-Methylthiophen-2-yl)methanamine HCl) lack this fluorescence but offer distinct electronic properties for catalysis or ligand design .
  • Substituent Effects :
    • The 6-methoxy group in 6-Methoxy-L-tryptophan methyl ester HCl increases steric hindrance and electron density, enhancing stability in oxidative environments .
    • Methyl esterification (e.g., L-tryptophan methyl ester HCl) improves lipophilicity, aiding cellular uptake in drug delivery studies .

Purity and Analytical Methods

This compound and its analogs adhere to stringent purity criteria, including limits for chloride (<0.021%), sulfate (<0.028%), and heavy metals (<20 ppm) . Thin-layer chromatography (TLC) is commonly used to assess related substances, with ninhydrin staining for amino group detection . For example, L-tryptophan methyl ester HCl shows a single principal spot in TLC, while impurities (e.g., unreacted tryptophan) are quantified against reference standards .

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